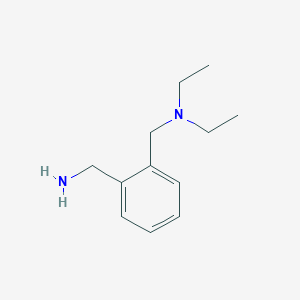

(2-Aminomethyl-benzyl)-diethyl-amine

Description

BenchChem offers high-quality (2-Aminomethyl-benzyl)-diethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminomethyl-benzyl)-diethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVJKBIPNSXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424554 | |

| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84227-68-9 | |

| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Aminomethyl-benzyl)-diethyl-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of N-[2-(Aminomethyl)benzyl]-N,N-diethylamine

Abstract

N-[2-(Aminomethyl)benzyl]-N,N-diethylamine (CAS No. 84227-68-9) is a unique bifunctional organic compound featuring both a primary and a tertiary amine linked by an ortho-substituted benzyl scaffold.[1] This distinct architecture imparts a specific set of chemical properties, including notable basicity, potential for bidentate chelation, and reactivity profiles characteristic of its constituent functional groups.[1] Its structural similarity to various neurotransmitters suggests potential applications in medicinal chemistry, while its role as a versatile building block is of significant interest in organic synthesis.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, a predictive analysis of its spectroscopic characteristics, a plausible synthetic route, and essential safety and handling protocols tailored for researchers, scientists, and drug development professionals.

Introduction

Overview of Polysubstituted Benzylamines in Research

Benzylamines are a cornerstone class of intermediates in the chemical and pharmaceutical industries.[3] Their derivatives are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The introduction of multiple amine functionalities onto a single benzyl core, particularly with defined regiochemistry, creates compounds with advanced capabilities. These molecules can serve as complex scaffolds for drug design, act as multidentate ligands in catalysis and coordination chemistry, or function as specialized monomers in polymer science.

N-[2-(Aminomethyl)benzyl]-N,N-diethylamine: A Bifunctional Synthetic Intermediate

N-[2-(Aminomethyl)benzyl]-N,N-diethylamine, hereafter referred to as the "title compound," is distinguished by the ortho-positioning of an aminomethyl (-CH₂NH₂) group and a diethylaminomethyl (-CH₂N(CH₂CH₃)₂) group. This arrangement allows for unique intramolecular interactions and provides two distinct sites for chemical modification. The primary amine offers a nucleophilic center for reactions such as acylation, alkylation, and imine formation, while the tertiary amine provides a basic site and can participate in coordination chemistry. This guide aims to elucidate the core chemical properties of this compound to facilitate its effective use in research and development settings.

Physicochemical Properties

A compound's utility is fundamentally defined by its physical and chemical properties. The data presented below has been aggregated from chemical supplier databases and computational models.

Identity and Nomenclature

| Property | Value | Reference(s) |

| CAS Number | 84227-68-9 | [1][4] |

| IUPAC Name | N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | [4] |

| Common Synonyms | (2-Aminomethyl-benzyl)-diethyl-amine, N-[2-(Aminomethyl)benzyl]-N,N-diethylamine | [1][4][5] |

| Molecular Formula | C₁₂H₂₀N₂ | [1][4] |

| Molecular Weight | 192.30 g/mol | [4][6] |

| SMILES | CCN(CC)Cc1ccccc1CN | [1] |

| InChI | InChI=1/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | [1] |

Core Physical Data

| Property | Value | Reference(s) |

| Boiling Point | 271.6 °C at 760 mmHg | [4] |

| Density | 0.966 g/cm³ | [4] |

| Flash Point | 111.5 °C | [4] |

| Refractive Index | 1.534 | [4] |

| LogP (octanol/water) | 2.68740 | [4] |

| Polar Surface Area | 29.26 Ų | [4] |

Structural and Stereoelectronic Features

The molecule's key feature is the ortho-disubstituted benzene ring. This fixed geometry brings the primary and tertiary amine functionalities into close proximity, which can influence their respective basicities and reactivity through steric hindrance and potential intramolecular hydrogen bonding between the primary amine's protons and the tertiary amine's lone pair.

Spectroscopic Characterization (Predictive Analysis)

While dedicated experimental spectra for this compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals are summarized below.

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

| -CH₂-H (Ethyl) | ~1.0 - 1.2 | Triplet (t) | Coupled to the adjacent -CH₂- group. |

| -NH₂ (Primary Amine) | ~1.5 - 2.5 | Broad Singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration-dependent.[7] |

| -CH₂ -CH₃ (Ethyl) | ~2.5 - 2.7 | Quartet (q) | Coupled to the adjacent -CH₃ group. |

| Ar-CH₂ -N(Et)₂ | ~3.5 - 3.7 | Singlet (s) | Benzylic protons adjacent to the tertiary amine. |

| Ar-CH₂ -NH₂ | ~3.8 - 4.0 | Singlet (s) | Benzylic protons adjacent to the primary amine. |

| Aromatic Protons (Ar-H ) | ~7.2 - 7.5 | Multiplet (m) | Complex pattern due to ortho-disubstitution. |

¹³C NMR Spectroscopy

| Carbon Atoms | Predicted δ (ppm) | Notes |

| -C H₃ (Ethyl) | ~12 - 15 | Aliphatic carbon. |

| -C H₂-CH₃ (Ethyl) | ~47 - 50 | Aliphatic carbon attached to nitrogen.[7] |

| Ar-C H₂-NH₂ | ~45 - 48 | Benzylic carbon deshielded by nitrogen. |

| Ar-C H₂-N(Et)₂ | ~58 - 62 | Benzylic carbon deshielded by nitrogen. |

| Aromatic Carbons (Ar-C ) | ~125 - 130 | Unsubstituted aromatic carbons. |

| Aromatic Carbons (Ar-C -CH₂) | ~135 - 140 | Quaternary aromatic carbons attached to the side chains. |

Infrared (IR) Spectroscopy

The IR spectrum should clearly show features of both primary and tertiary amines.

| Vibration | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Primary Amine) | 3300 - 3400 (two bands) | Asymmetric and symmetric stretching modes, characteristic of -NH₂.[8][9] |

| C(sp³)-H Stretch | 2850 - 3000 | Aliphatic C-H bonds in ethyl and benzylic groups. |

| N-H Bend (Scissoring) | 1580 - 1650 | Characteristic for primary amines.[8] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring vibrations. |

| C-N Stretch (Aromatic-CH₂-N) | 1250 - 1335 | Stretch associated with the aromatic amine component.[8] |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Stretch associated with the diethylamino group.[8] |

| N-H Wag | 665 - 910 (broad) | Out-of-plane bending of the primary amine.[8] |

Mass Spectrometry

Based on the "Nitrogen Rule," the compound has an even number of nitrogen atoms, consistent with its even nominal molecular weight of 192. The fragmentation pattern is expected to be dominated by cleavage alpha to the nitrogen atoms and benzylic cleavage.

-

Molecular Ion (M⁺): m/z = 192

-

Key Fragments:

-

m/z = 177: Loss of a methyl radical (•CH₃) from an ethyl group.

-

m/z = 162: Loss of an ethyl radical (•CH₂CH₃).

-

m/z = 120: Benzylic cleavage to lose the •CH₂NH₂ group, forming the [C₆H₄CH₂N(Et)₂]⁺ ion.

-

m/z = 91: Formation of the tropylium ion [C₇H₇]⁺, a classic fragment for benzyl-containing compounds.[10]

-

m/z = 86: Alpha cleavage to form the [CH₂=N(Et)₂]⁺ ion.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from commercially available 2-cyanobenzyl bromide. This pathway involves nucleophilic substitution followed by reduction of the nitrile group.

Expertise & Experience: This route is chosen for its high-yielding and well-documented reaction types. The use of lithium aluminum hydride (LAH) is a standard and powerful method for nitrile reduction that is unlikely to affect the other functional groups under anhydrous conditions. The initial Sₙ2 reaction is efficient due to the reactive nature of the benzylic bromide.

Protocol:

-

Step 1: Synthesis of 2-(Diethylaminomethyl)benzonitrile.

-

To a stirred solution of diethylamine (2.2 equivalents) in anhydrous acetonitrile (MeCN) at 0 °C under a nitrogen atmosphere, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Reduction to N-[2-(Aminomethyl)benzyl]-N,N-diethylamine.

-

Trustworthiness: This step requires rigorous anhydrous conditions. All glassware must be oven-dried, and the solvent (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

Prepare a suspension of lithium aluminum hydride (LAH) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

-

Add a solution of 2-(diethylaminomethyl)benzonitrile (1.0 equivalent) in anhydrous THF dropwise to the LAH suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH used in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the title compound. Further purification can be achieved by distillation under reduced pressure.

-

Workflow for Proposed Synthesis

Chemical Reactivity

-

Primary Amine: This site is the more reactive nucleophile. It will readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form Schiff bases (imines) which can be subsequently reduced, and can be selectively alkylated under controlled conditions.

-

Tertiary Amine: This site is primarily a Brønsted-Lowry base. It will be protonated in the presence of acid to form an ammonium salt. It can also act as a Lewis base, coordinating to metal centers.

-

Bidentate Ligand: The ortho-arrangement of the two nitrogen atoms makes the compound an excellent candidate for a bidentate "pincer" ligand, capable of forming a stable five-membered chelate ring with a metal ion. This property is highly valuable in the design of catalysts and metal-organic frameworks.

Applications in Research and Drug Development

Scaffold for Medicinal Chemistry

The title compound is a valuable scaffold for building combinatorial libraries. The primary amine can be functionalized with a wide variety of substituents, while the tertiary amine can serve to modulate aqueous solubility and basicity, properties that are critical for pharmacokinetic profiles. Its structural relationship to neurotransmitters suggests it could be a starting point for developing agents targeting the central nervous system.[1]

Ligand in Coordination Chemistry

The ability to form stable chelate complexes makes this compound a promising ligand for transition metal catalysis. The steric bulk provided by the diethyl groups can be used to influence the stereoselectivity of catalytic reactions, while the overall electronic properties can be tuned by modification of the aromatic ring.

Safety and Handling

Hazard Identification

As a member of the amine family, the title compound should be treated as a hazardous substance.

-

Toxicity: Likely to be harmful if swallowed (corresponds to Risk Statement R22).[5]

-

Irritation: Expected to be an irritant to the skin, eyes, and respiratory system (corresponds to Hazard Code Xi).[1][5] Amines can cause severe skin burns and eye damage.[11]

-

Handling: Standard precautions for handling amines, including the use of a chemical fume hood, are mandatory.[1][11]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat is required.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from strong oxidizing agents and acids.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

N-[2-(Aminomethyl)benzyl]-N,N-diethylamine is a compound with significant untapped potential. Its unique bifunctional nature, combining a reactive primary amine with a basic tertiary amine in a sterically defined ortho-benzyl arrangement, makes it a highly attractive building block for complex molecular architectures. The predictive spectroscopic data and proposed synthetic route provided in this guide offer a solid foundation for researchers to begin exploring its utility in medicinal chemistry, organic synthesis, and materials science. Adherence to stringent safety protocols is paramount when handling this reactive and potentially hazardous compound.

References

-

N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE | Chemsrc. ([Link])

-

N-[4-(aminomethyl)benzyl]-N,N-diethylamine | C12H20N2 - PubChem - NIH. ([Link])

-

IR: amines. ([Link])

-

Benzenamine, 2,6-diethyl- - the NIST WebBook. ([Link])

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. ([Link])

-

Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. ([Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. ([Link])

-

Infrared Spectroscopy - CDN. ([Link])

-

Synthesis of (R)-α-[N-benzyl-N-[2-(3-carbamoyl-4-hydroxy-phenoxy)-ethyl]-aminomethyl]. ([Link])

-

Benzylamines - Organic Chemistry Portal. ([Link])

-

Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. ([Link])

-

Benzylamine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

- US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

-

Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed. ([Link])

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH. ([Link])

-

Benzenemethanamine, N,N-diethyl- | C11H17N | CID 61211 - PubChem. ([Link])

-

1,4-Benzenediamine, N,N-diethyl- - the NIST WebBook. ([Link])

-

Benzylamine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

Diethylamine | C 4 H 11 N | MD Topology | NMR | X-Ray. ([Link])

Sources

- 1. CAS 84227-68-9: N-[2-(aminomethyl)benzyl]-N-ethylethanamine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 4. CAS#:84227-68-9 | N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE | Chemsrc [chemsrc.com]

- 5. (2-AMINOMETHYL-BENZYL)-DIETHYL-AMINE CAS#: [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Benzylamine [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N-[2-(aminomethyl)benzyl]-N,N-diethylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining N-[2-(aminomethyl)benzyl]-N,N-diethylamine, a tertiary amine with potential applications in pharmaceutical and materials science research. The guide focuses on two primary synthetic routes: reductive amination and direct N-alkylation, offering detailed experimental protocols and a discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing them with the necessary information to successfully synthesize and characterize the target compound.

Introduction

N-[2-(aminomethyl)benzyl]-N,N-diethylamine is a substituted toluene derivative featuring both a primary aminomethyl group and a tertiary diethylamino group on the benzyl backbone. This unique combination of functionalities makes it an interesting building block for the synthesis of more complex molecules, including potential drug candidates and specialized ligands. The presence of both a primary and a tertiary amine allows for selective functionalization, opening avenues for the creation of diverse chemical libraries.

This guide will explore the most plausible and efficient methods for the synthesis of this target molecule, with a focus on practical laboratory-scale preparation. The methodologies discussed are based on well-established organic chemistry principles and are supported by analogous transformations found in the scientific literature.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways are considered for the preparation of N-[2-(aminomethyl)benzyl]-N,N-diethylamine:

-

Reductive Amination: This is a highly versatile and controllable method for the formation of amines.[1][2] It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1] For the synthesis of our target molecule, this would involve the reaction of 2-(aminomethyl)aniline with acetaldehyde.

-

Direct N-Alkylation: This method involves the direct reaction of an amine with an alkylating agent, such as an alkyl halide.[3] While seemingly more straightforward, this approach can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products.[3]

After careful consideration of selectivity and yield, reductive amination emerges as the more robust and recommended strategy for the synthesis of N-[2-(aminomethyl)benzyl]-N,N-diethylamine.

Recommended Synthetic Route: Reductive Amination

The recommended synthetic pathway involves the sequential reductive amination of 2-(aminomethyl)aniline with acetaldehyde. This two-step process allows for the controlled introduction of the two ethyl groups onto the primary amine.

Overall Reaction Scheme

Caption: Reductive amination pathway for the synthesis of the target compound.

Step 1: Synthesis of N-ethyl-2-(aminomethyl)aniline

Principle: The first step involves the mono-alkylation of 2-(aminomethyl)aniline via reductive amination with one equivalent of acetaldehyde. Sodium cyanoborohydride (NaBH3CN) is a suitable reducing agent as it selectively reduces the iminium ion intermediate in the presence of the aldehyde.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)aniline (1.0 eq) in methanol.

-

Imine Formation: To the stirred solution, add acetaldehyde (1.1 eq). The reaction mixture is then stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-[2-(aminomethyl)benzyl]-N,N-diethylamine

Principle: The second step involves the introduction of the second ethyl group to the secondary amine, N-ethyl-2-(aminomethyl)aniline, using the same reductive amination methodology.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified N-ethyl-2-(aminomethyl)aniline (1.0 eq) from the previous step in methanol in a round-bottom flask.

-

Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 eq).

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 to isolate the final product, N-[2-(aminomethyl)benzyl]-N,N-diethylamine.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq) | Role |

| 2-(aminomethyl)aniline | 1.0 | Starting Material |

| Acetaldehyde | 1.1 (per step) | Ethylating Agent |

| Sodium Cyanoborohydride | 1.5 (per step) | Reducing Agent |

| Methanol | - | Solvent |

| Temperature | 0 °C to RT | Reaction Condition |

| Reaction Time | 3-5 hours (per step) | Reaction Condition |

Alternative Synthetic Route: Direct N-Alkylation

While reductive amination is the preferred method, direct N-alkylation of 2-(aminomethyl)aniline with an ethylating agent like ethyl iodide or diethyl sulfate presents an alternative, albeit less controlled, route.

Overall Reaction Scheme

Caption: Direct N-alkylation pathway, highlighting the potential for side products.

Experimental Protocol (Conceptual)

-

Reaction Setup: In a round-bottom flask, suspend 2-(aminomethyl)aniline (1.0 eq) and a base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile.

-

Alkylation: Add ethyl iodide (2.2 eq) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting crude product will likely be a mixture and require careful purification by column chromatography to isolate the desired N,N-diethyl derivative.

Causality behind Experimental Choices: The use of a slight excess of the alkylating agent is intended to drive the reaction towards the formation of the di-substituted product. The base is crucial to neutralize the hydroiodic acid formed during the reaction. Acetonitrile is a common solvent for such reactions due to its polarity and relatively high boiling point.

Self-Validating System: The primary challenge with this method is controlling the extent of alkylation. The formation of a mixture of products is highly probable. The success of this protocol would be validated by careful analysis of the product mixture using techniques like GC-MS and NMR to determine the relative ratios of the different alkylated species and to confirm the structure of the isolated desired product.

Characterization of N-[2-(aminomethyl)benzyl]-N,N-diethylamine

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H and C-N bonds).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of N-[2-(aminomethyl)benzyl]-N,N-diethylamine. The reductive amination approach is recommended due to its superior control over the degree of alkylation, leading to higher yields of the desired product. The direct N-alkylation method is presented as a more direct but potentially less selective alternative. The provided experimental protocols, based on established chemical literature, offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

ResearchGate. (n.d.). RA of different aldehydes with diethylamine. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-benzylamines.

- Google Patents. (n.d.). Process for the selective alkylation of an aniline.

- Google Patents. (n.d.). Preparation of N-benzylamines.

-

NIH. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-Diethyl-2-(mesitylamino)-N-benzyl-oxoethanamonium chloride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Alkylation of chiral 2-(aminomethyl)oxazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the.... Retrieved from [Link]

-

NIH. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenamine, N,N-diethyl-2-methyl- (CAS 606-46-2). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

SciSpace. (2021, January 10). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Retrieved from [Link]

-

ijcrcps. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Retrieved from [Link]

-

IUCr Journals. (n.d.). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, N,N-diethyl-3-methyl-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl 2-aminomaleate. Retrieved from [Link]-2-aminomaleate/)

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of N-[2-(aminomethyl)benzyl]-N-ethylethanamine (CAS 84227-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(aminomethyl)benzyl]-N-ethylethanamine, identified by the CAS number 84227-68-9, is an organic compound featuring a unique structural arrangement of both primary and tertiary amine functionalities on a benzyl scaffold.[1] This ortho-substituted benzylamine derivative presents an interesting case for researchers in organic synthesis and medicinal chemistry. Its architecture, combining aromatic and aliphatic components with multiple basic nitrogen centers, suggests potential applications as a versatile building block or a pharmacologically active agent.[1] This guide provides a comprehensive overview of its known physical characteristics, proposes synthetic and analytical strategies based on related compounds, and discusses its potential, though currently unexplored, relevance in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of N-[2-(aminomethyl)benzyl]-N-ethylethanamine are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 84227-68-9 | |

| Molecular Formula | C₁₂H₂₀N₂ | |

| Molecular Weight | 192.30 g/mol | |

| Boiling Point | 271.6 °C at 760 mmHg | |

| Density | 0.966 g/cm³ | |

| Flash Point | 111.5 °C | |

| InChI | InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| SMILES | CCN(CC)Cc1ccccc1CN |

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis could involve the reductive amination of 2-(diethylaminomethyl)benzaldehyde with ammonia, or the alkylation of 2-(aminomethyl)benzylamine with ethyl halides. A more controlled and likely higher-yielding approach would be the reductive amination of a suitable phthalide precursor, followed by N-alkylation.

Caption: Proposed synthetic pathway for N-[2-(aminomethyl)benzyl]-N-ethylethanamine.

General Experimental Protocol for Reductive Amination

-

Dissolution: Dissolve the starting aldehyde (e.g., 2-(diethylaminomethyl)benzaldehyde) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Add a solution of ammonia in methanol or another suitable source of ammonia to the reaction mixture.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions at room temperature. The choice of a mild reducing agent is crucial to prevent over-reduction.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized N-[2-(aminomethyl)benzyl]-N-ethylethanamine, a combination of analytical techniques should be employed.

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic protons of both the aminomethyl and diethylaminomethyl groups, and the ethyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is the standard method for determining the purity of the final compound.

Reactivity and Stability

The presence of both primary and tertiary amine groups suggests that N-[2-(aminomethyl)benzyl]-N-ethylethanamine will exhibit basic properties and can form salts with acids. The primary amine is a nucleophile and can participate in reactions such as acylation and Schiff base formation. The tertiary amine can also act as a base and may be susceptible to oxidation. The benzyl groups suggest potential for reactions involving the aromatic ring, such as electrophilic aromatic substitution, although the substitution pattern will influence the regioselectivity. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Discovery: A Theoretical Perspective

It is crucial to note that, to date, no specific biological activity or pharmacological studies for N-[2-(aminomethyl)benzyl]-N-ethylethanamine (CAS 84227-68-9) have been reported in the searched scientific literature.

However, the structural motifs present in this molecule are found in various biologically active compounds. The presence of a benzylamine core is a common feature in many pharmaceutical agents.[1] For instance, some N-benzyl derivatives have been investigated for their cardiovascular effects, acting as calcium channel blockers.[2] Others have been explored as selective dual serotonin/noradrenaline reuptake inhibitors.[3]

The ortho-disubstituted pattern with two amine functionalities could allow this molecule to act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes. This chelation capability is a mechanism of action for some antimicrobial and anticancer agents.

Below is a hypothetical signaling pathway diagram illustrating how a molecule with the structural features of N-[2-(aminomethyl)benzyl]-N-ethylethanamine could potentially interact with a biological system, for illustrative purposes only.

Caption: A theoretical model of a G-protein coupled receptor signaling pathway.

Conclusion

N-[2-(aminomethyl)benzyl]-N-ethylethanamine (CAS 84227-68-9) is a structurally interesting diamine with well-defined physicochemical properties. While specific experimental data on its synthesis and biological activity are lacking in the current literature, its structural features suggest it could be a valuable tool for chemists and pharmacologists. Further research is warranted to develop efficient synthetic routes, fully characterize the compound, and explore its potential as a scaffold in medicinal chemistry or as a standalone therapeutic agent. The information provided in this guide serves as a foundational resource for researchers interested in this and related ortho-substituted benzylamines.

References

-

Chemsrc. N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE. [Link]

-

PubMed. Studies on the cardiovascular depressant effects of N-ethyl- and N-benzyl-1,2-diphenylethanolamines in the rat: elucidation of the mechanisms of action. [Link]

-

PubMed. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. [Link]

Sources

A Technical Guide to the Spectroscopic Elucidation of (2-Aminomethyl-benzyl)-diethyl-amine

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of (2-Aminomethyl-benzyl)-diethyl-amine, a disubstituted aromatic amine with significant potential as a building block in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic properties is fundamental for structural confirmation, purity assessment, and reaction monitoring.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative chemical literature.

Molecular Structure and Spectroscopic Overview

(2-Aminomethyl-benzyl)-diethyl-amine (Molecular Formula: C₁₂H₂₀N₂, Molecular Weight: 192.30 g/mol ) possesses a unique combination of a primary amine, a tertiary amine, and a substituted aromatic ring.[1][2] Each of these functional groups will give rise to characteristic signals in their respective spectroscopic analyses.

Molecular Structure of (2-Aminomethyl-benzyl)-diethyl-amine

Caption: Chemical structure of (2-Aminomethyl-benzyl)-diethyl-amine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (2-Aminomethyl-benzyl)-diethyl-amine is expected to exhibit several characteristic absorption bands.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3300-3500 | Medium, two bands | Asymmetric and symmetric N-H stretching | Primary amines typically show two distinct peaks in this region.[3] For comparison, the N-H stretching in R-methylbenzylamine is observed at 3364 cm⁻¹.[4] |

| 3000-3100 | Weak to medium | Aromatic C-H stretching | These absorptions are characteristic of the C-H bonds on the benzene ring. |

| 2850-2970 | Strong | Aliphatic C-H stretching | These signals arise from the CH₂ and CH₃ groups of the diethylamino and aminomethyl moieties. |

| 1550-1650 | Medium | N-H bending (scissoring) | This is a characteristic absorption for primary amines.[3] |

| 1450-1500 | Medium | Aromatic C=C stretching | These bands are indicative of the benzene ring. |

| 1000-1250 | Medium to strong | C-N stretching | Aliphatic amines typically show C-N stretching in this region.[3] |

| 650-900 | Broad, medium | N-H wagging | This out-of-plane bending is another characteristic feature of primary amines.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of neat (2-Aminomethyl-benzyl)-diethyl-amine liquid onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection diamond ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.2-7.4 | Multiplet | 4H | Aromatic protons (Ar-H) | The chemical shifts of aromatic protons are typically in this range.[6] The ortho-disubstitution pattern will lead to a complex multiplet. |

| ~ 3.8 | Singlet | 2H | Ar-CH₂-N(Et)₂ | The benzylic protons adjacent to the tertiary amine are expected to be deshielded by both the aromatic ring and the nitrogen atom. |

| ~ 3.7 | Singlet | 2H | Ar-CH₂-NH₂ | Similar to the other benzylic protons, these are deshielded. The chemical shift of the benzylic protons in 2-methylbenzylamine is around 3.8 ppm.[7] |

| ~ 2.5 | Quartet | 4H | N-CH₂-CH₃ | The methylene protons of the ethyl groups will be a quartet due to coupling with the adjacent methyl protons. |

| ~ 1.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and chemical exchange.[3] This peak will disappear upon D₂O exchange. |

| ~ 1.0 | Triplet | 6H | N-CH₂-CH₃ | The methyl protons of the ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of chemically distinct carbon atoms.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 140 | Quaternary Ar-C | The aromatic carbon attached to the aminomethyl group. |

| ~ 138 | Quaternary Ar-C | The aromatic carbon attached to the diethylaminomethyl group. |

| ~ 127-130 | Aromatic CH | The four methine carbons of the benzene ring. |

| ~ 58 | Ar-CH₂-N(Et)₂ | The benzylic carbon is deshielded by the aromatic ring and the nitrogen. |

| ~ 48 | N-CH₂-CH₃ | The methylene carbons of the ethyl groups. |

| ~ 45 | Ar-CH₂-NH₂ | This benzylic carbon is also in a similar chemical environment to the other. |

| ~ 12 | N-CH₂-CH₃ | The methyl carbons of the ethyl groups. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (2-Aminomethyl-benzyl)-diethyl-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: A 300-500 MHz NMR spectrometer.[8]

-

Probe: A standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for volatile compounds like the target molecule.

Predicted Mass Spectral Data (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

| 192 | [M]⁺ | Molecular ion peak. |

| 177 | [M - CH₃]⁺ | Loss of a methyl group from one of the ethyl substituents. |

| 119 | [M - N(CH₂CH₃)₂]⁺ | Cleavage of the bond between the benzylic carbon and the diethylamino group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl-containing compounds. |

| 72 | [CH₂=N(CH₂CH₃)₂]⁺ | Alpha-cleavage adjacent to the tertiary nitrogen. |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage adjacent to the primary nitrogen. |

Proposed Fragmentation Pathway in Mass Spectrometry

Caption: Proposed electron ionization fragmentation pathway for (2-Aminomethyl-benzyl)-diethyl-amine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of (2-Aminomethyl-benzyl)-diethyl-amine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).[9]

-

Injection: Split/splitless injector.

-

Carrier Gas: Helium or hydrogen.[9]

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

The mass spectrometer will generate a mass spectrum for the compound as it elutes from the GC column.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (2-Aminomethyl-benzyl)-diethyl-amine. By understanding the expected IR, NMR, and MS signatures, researchers can confidently verify the synthesis of this compound, assess its purity, and utilize it in further chemical transformations. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and structurally related molecules.

References

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of Aromatic Amines: Exemplified by Data for Structurally Related Analogs of 2-Ethyl-4-propylaniline.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Mechanistic insights into the selective synthesis of benzylamines and N-heterocycles from catalytic hydrogenation of nitriles.

- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.

- Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.

- Santa Cruz Biotechnology, Inc. (n.d.). (2-Aminomethyl-benzyl)-diethyl-amine.

- ChemSrc. (2024, February 12). N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- ChemicalBook. (n.d.). 2-Methylbenzylamine(89-93-0) 1H NMR spectrum.

- ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS#:84227-68-9 | N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. peakscientific.com [peakscientific.com]

An In-depth Technical Guide to the Solubility and Stability of (2-Aminomethyl-benzyl)-diethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the aromatic amine (2-Aminomethyl-benzyl)-diethyl-amine. As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its physicochemical properties is paramount for formulation development, process optimization, and ensuring therapeutic efficacy and safety. This document outlines the fundamental principles, experimental designs, and analytical methodologies required to generate a robust solubility and stability profile.

Introduction: The Significance of Physicochemical Characterization

(2-Aminomethyl-benzyl)-diethyl-amine, with its benzylic structure featuring both a primary and a tertiary amine, presents a unique set of chemical characteristics. The presence of these functional groups suggests a degree of hydrophilicity and a basic nature, which will significantly influence its solubility and stability[1]. The aromatic ring and diethyl substituents contribute to its lipophilic character[1]. Understanding the interplay of these structural features is crucial for predicting its behavior in various environments. A comprehensive analysis of its solubility and stability is not merely a data-gathering exercise; it is a critical step in de-risking drug development and ensuring the quality of the final product.

Physicochemical Properties

A foundational understanding of the intrinsic properties of (2-Aminomethyl-benzyl)-diethyl-amine is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| CAS Number | 84227-68-9 | [2][3][4] |

| Molecular Formula | C12H20N2 | [1][2] |

| Molecular Weight | 192.30 g/mol | [2][5] |

| Density | 0.966 g/cm³ | [2] |

| Boiling Point | 271.6 °C at 760 mmHg | [2] |

| Flash Point | 111.5 °C | [2] |

| LogP (Predicted) | 2.68740 | [2] |

Note: Some of the listed properties are predicted and should be experimentally verified.

Solubility Profiling: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For (2-Aminomethyl-benzyl)-diethyl-amine, its amphiphilic nature suggests that its solubility will be highly dependent on the solvent system and pH.

Aqueous Solubility

Given the presence of two amine groups, the aqueous solubility of (2-Aminomethyl-benzyl)-diethyl-amine is expected to be pH-dependent. The amine functionalities will be protonated at acidic pH, forming more soluble salts.

Experimental Protocol: pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and extending to more acidic and basic conditions (e.g., pH 2, 9, 10).

-

Equilibrium Solubility Determination:

-

Add an excess of (2-Aminomethyl-benzyl)-diethyl-amine to each buffer solution in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF).

-

Dilute the filtrate with an appropriate mobile phase.

-

-

Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Causality Behind Experimental Choices:

-

Using a range of buffers is essential to understand how ionization affects solubility. The pKa of the amine groups will dictate the pH at which the molecule is predominantly ionized and thus more soluble.

-

Conducting the experiment at both room temperature and physiological temperature provides data relevant to both storage and in-vivo conditions.

-

Allowing sufficient time for equilibration is crucial for obtaining thermodynamically relevant solubility data.

Solubility in Organic Solvents

Solubility in organic solvents is important for purification, formulation, and manufacturing processes.

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

-

Isothermal Shake-Flask Method:

-

Add an excess of (2-Aminomethyl-benzyl)-diethyl-amine to each solvent in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

Visually inspect for undissolved solid. If present, follow steps 2.3-2.5 from the aqueous solubility protocol.

-

-

Quantification: Use a suitable analytical technique, such as HPLC-UV or GC-FID, to determine the concentration.

Data Presentation:

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Water (pH 7.0) | 10.2 | To be determined |

| Methanol | 5.1 | To be determined |

| Ethanol | 4.3 | To be determined |

| Acetone | 4.3 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

Stability Assessment: Ensuring Product Integrity

The stability of (2-Aminomethyl-benzyl)-diethyl-amine must be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures. Aromatic amines can be susceptible to oxidation and other degradation mechanisms[6][7].

Solid-State Stability

Experimental Protocol: Solid-State Stress Testing

-

Sample Preparation: Place a known amount of solid (2-Aminomethyl-benzyl)-diethyl-amine in separate, open glass vials.

-

Stress Conditions: Expose the samples to the following conditions:

-

Thermal Stress: 40°C, 60°C, and 80°C.

-

Humidity Stress: 40°C/75% RH.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

-

Analysis:

-

Visually inspect for any changes in physical appearance (e.g., color, morphology).

-

Assay the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Solution-State Stability

Experimental Protocol: Solution-State Stress Testing

-

Sample Preparation: Prepare solutions of (2-Aminomethyl-benzyl)-diethyl-amine in the following media:

-

0.1 N HCl (acidic)

-

Water (neutral)

-

0.1 N NaOH (basic)

-

-

Stress Conditions: Store the solutions at elevated temperatures (e.g., 40°C and 60°C).

-

Time Points: Analyze the solutions at initial, and subsequent time points (e.g., 1, 3, 7, and 14 days).

-

Analysis: Use a stability-indicating HPLC method to determine the parent compound's concentration and quantify any degradation products.

Causality Behind Experimental Choices:

-

Forced degradation studies under various stress conditions are designed to accelerate the degradation process, allowing for the rapid identification of potential degradation products and pathways.

-

The use of acidic, neutral, and basic solutions helps to understand the susceptibility of the molecule to hydrolysis and other pH-dependent degradation reactions. Aromatic amines can exhibit instability in acidic conditions[7][8].

-

A stability-indicating HPLC method is crucial as it must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of (2-Aminomethyl-benzyl)-diethyl-amine.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Caption: Experimental workflow for solubility and stability profiling.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of (2-Aminomethyl-benzyl)-diethyl-amine. The successful execution of these studies will yield a robust data package that is essential for informed decision-making in the drug development process. Future work should focus on the identification and characterization of any significant degradation products observed during the stability studies. Understanding the degradation pathways is critical for developing mitigation strategies and ensuring the long-term quality and safety of any potential drug product.

References

- Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1.

- Benzylamine | High-Purity Research Reagent. Benchchem.

- Benzylamine | C6H5CH2NH2 | CID 7504. PubChem - NIH.

- Short- and Long-Term Stability of Arom

- Amine Unknowns. University of California, Irvine.

- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.

- Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. Cheméo.

- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books.

- Analytical Chemistry 1956 Vol.28 no.4.

- N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE. Chemsrc.

- Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.

- CAS 84227-68-9: N-[2-(aminomethyl)benzyl]-N-ethylethanamine. CymitQuimica.

- Showing Compound Benzylamine (FDB012059). FooDB.

- amines, arom

- Dimethylbenzylamine. Wikipedia.

- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.

- (2-Aminomethyl-benzyl)-diethyl-amine. Santa Cruz Biotechnology.

- Inter-laboratory comparison exercise on the determination of primary aromatic amines and amides from cold w

- N-[4-(aminomethyl)benzyl]-N,N-diethylamine | C12H20N2. PubChem - NIH.

- Click-to-Release Reactions for Tertiary Amines and Pyridines.

- N,N-Diethylbenzylamine. NIST WebBook.

- Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.

- Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

- (2-AMINOMETHYL-BENZYL)-DIETHYL-AMINE CAS#:. ChemicalBook.

- Diethylamine. Wikipedia.

- Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace.

- N,N-Diethylbenzylamine | 772-54-3. TCI AMERICA.

- Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and comput

- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.

- N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE CAS. ChemicalBook.

- Benzylamine. Wikipedia.

- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.

- BENZYL-DIETHYL-AMINE, HYDROCHLORIDE AldrichCPR. Sigma-Aldrich.

Sources

- 1. CAS 84227-68-9: N-[2-(aminomethyl)benzyl]-N-ethylethanamine [cymitquimica.com]

- 2. CAS#:84227-68-9 | N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. N-[2-(AMINOMETHYL)BENZYL]-N,N-DIETHYLAMINE CAS#: 84227-68-9 [m.chemicalbook.com]

- 5. N-[4-(aminomethyl)benzyl]-N,N-diethylamine | C12H20N2 | CID 7130831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The "Ortho Effect" in Benzyl Diamines: A Technical Guide to Modulating Reactivity in Drug Discovery and Catalysis

Abstract

Ortho-substituted N-benzyl-1,2-diaminobenzenes represent a class of molecules with finely tunable reactivity, making them invaluable scaffolds in medicinal chemistry and catalysis. The strategic placement of a substituent at the ortho position of the benzyl ring introduces a powerful nexus of electronic and steric influences that can dramatically alter the nucleophilicity, coordination geometry, and reaction pathways of the diamine moiety. This guide provides an in-depth exploration of these "ortho effects," offering a framework for researchers to rationally design and utilize these versatile building blocks. We will dissect the underlying principles governing their reactivity, present methodologies for their synthesis and key transformations, and illustrate their application in the development of novel therapeutics and catalytic systems.

Introduction: The Strategic Significance of the Ortho-Substituent

N-benzyl-1,2-diaminobenzenes, also known as N-benzyl-ortho-phenylenediamines, are foundational structures for a multitude of heterocyclic compounds, including benzimidazoles, quinoxalines, and other pharmacologically relevant motifs. While substituents on the phenylenediamine ring have a well-documented impact on reactivity, the influence of substituents on the benzyl group, particularly at the ortho position, offers a more nuanced and powerful method of control.

An ortho-substituent acts as a "gatekeeper," directly influencing the chemical environment of the benzylic secondary amine and, through spatial proximity, the aromatic primary amine. This guide will demonstrate how leveraging this ortho effect enables chemists to:

-

Modulate Nucleophilicity and Basicity: Fine-tune the electron density of the nitrogen atoms to control reaction rates and selectivity.

-

Impose Steric Constraints: Dictate the approach of reagents and control stereochemical outcomes.

-

Enable Chelation-Controlled Reactions: Utilize heteroatom-containing substituents to direct metallation and subsequent functionalization.

-

Facilitate Intramolecular Transformations: Design precursors for novel heterocyclic ring systems through ortho-substituent-driven cyclizations.

This document moves beyond a simple recitation of facts, aiming to provide a causal understanding of why specific experimental choices are made, thereby empowering researchers to innovate within their own projects.

The Dichotomy of Reactivity: Electronic and Steric Effects

The reactivity of an ortho-substituted benzyl diamine is primarily governed by the interplay of electronic and steric effects originating from the ortho-substituent.

Electronic Influence: Modulating Nucleophilicity and pKa

The electronic nature of the ortho-substituent directly impacts the electron density on the benzylic nitrogen and, to a lesser extent, the aromatic nitrogen.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the benzyl ring. This inductive effect enhances the basicity and nucleophilicity of the benzylic amine, making it more reactive towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -F) decrease the electron density of the benzyl ring. This reduces the basicity and nucleophilicity of the benzylic amine, potentially slowing down reactions at this site.

While direct pKa data for a wide range of ortho-substituted N-benzyl-o-phenylenediamines is not extensively cataloged, the principles can be extrapolated from studies on substituted anilines and benzoic acids.[1][2][3][4] The effect on the acidity of a protonated amine is significant, with EWGs lowering the pKa (stronger acid) and EDGs raising it (weaker acid).

The primary aromatic amine of the o-phenylenediamine moiety is also affected, though less directly. Its reactivity is more strongly influenced by substituents on its own ring.[5] However, significant changes in the electronic character of the benzyl group can have a through-space effect on the aromatic amine's reactivity.

Table 1: Predicted Electronic Effects of Common Ortho-Substituents on Amine Reactivity

| Ortho-Substituent | Type | Predicted Effect on Benzylic Amine Nucleophilicity | Predicted Effect on Aromatic Amine Nucleophilicity |

| -OCH₃ | EDG | Strong Increase | Minor Increase |

| -CH₃ | EDG | Moderate Increase | Minor Increase |

| -H | Neutral | Baseline | Baseline |

| -Cl | EWG | Moderate Decrease | Minor Decrease |

| -NO₂ | EWG | Strong Decrease | Minor Decrease |

Steric Hindrance: The Gatekeeper Effect

A bulky ortho-substituent can physically obstruct the approach of reagents to the benzylic nitrogen atom. This "ortho effect" is a critical factor in controlling selectivity.[6]

-

Reduced Reactivity: Large groups like tert-butyl can significantly slow down or even prevent reactions at the benzylic amine, allowing for selective functionalization of the less hindered primary aromatic amine.

-

Diastereoselectivity: In reactions that form new stereocenters, the steric bulk of the ortho-substituent can block one face of the molecule, leading to a high degree of diastereoselectivity. This is a foundational principle in asymmetric synthesis.[6][7]

-

Conformational Locking: The ortho-substituent can restrict the rotation around the C-N bond, influencing the overall conformation of the molecule and how it interacts with catalysts or other reagents.

The interplay between electronics and sterics is crucial. A bulky, electron-donating group might present conflicting influences. The final reaction outcome will depend on the specific reactants, catalysts, and conditions.[8]

Synthesis of Ortho-Substituted Benzyl Diamines

The most common and versatile route to these compounds involves a two-step sequence: nucleophilic aromatic substitution followed by reduction.

General Synthetic Workflow

The synthesis typically begins with the reaction of an ortho-substituted benzylamine with an ortho-fluoronitrobenzene. The nitro group is a strong electron-withdrawing group that activates the fluorine for nucleophilic aromatic substitution. The resulting N-benzyl-2-nitroaniline is then reduced to the desired diamine.

Caption: General workflow for the synthesis of ortho-substituted benzyl diamines.

Detailed Experimental Protocol: Synthesis of N-(2-Methoxybenzyl)benzene-1,2-diamine

This protocol provides a representative example of the synthesis.

Part A: Synthesis of N-(2-Methoxybenzyl)-2-nitroaniline

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzylamine (1.0 eq.), 1-fluoro-2-nitrobenzene (1.0 eq.), and potassium carbonate (1.5 eq.).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution with respect to the benzylamine.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Reduction to N-(2-Methoxybenzyl)benzene-1,2-diamine

-

Setup: Dissolve the N-(2-methoxybenzyl)-2-nitroaniline (1.0 eq.) in ethanol in a flask suitable for hydrogenation.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Reaction: Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often of sufficient purity for subsequent steps.

Key Reactivity Patterns and Applications

The true utility of ortho-substituted benzyl diamines is revealed in their downstream reactions, where the ortho-substituent plays a directing or modulating role.

Chelation-Controlled Reactions: The Power of Ortho-Heteroatoms

Ortho-substituents containing heteroatoms with lone pairs of electrons (e.g., -OCH₃, -NMe₂) can act as intramolecular ligands, chelating to metal centers or Lewis acidic reagents. This chelation can:

-

Direct Metallation: In ortho-lithiation reactions, the heteroatom can direct the deprotonation to a specific site, enabling regioselective functionalization.[2]

-

Control Stereochemistry: By creating a rigid, cyclic transition state, chelation forces incoming reagents to attack from a specific face of the molecule, leading to high levels of diastereoselectivity. This is a powerful strategy in the synthesis of chiral molecules.[7][9][10][11][12]

Caption: Synthesis of benzimidazoles from ortho-substituted benzyl diamines.

The ortho-substituent on the benzyl group can influence the rate of this condensation and can be used to introduce functionality into the final product that would be difficult to install otherwise. For example, an ortho-halobenzyl group can be used for subsequent intramolecular cyclization or cross-coupling reactions to build more complex polycyclic systems.

Conclusion and Future Outlook

The strategic use of ortho-substituents on N-benzyl-1,2-diaminobenzenes provides a sophisticated toolkit for controlling reactivity. By understanding the fundamental principles of steric hindrance, electronic modulation, and chelation, researchers can design molecules with tailored properties for applications ranging from asymmetric catalysis to the synthesis of complex drug targets. The continued exploration of novel ortho-substituents and their impact on reaction mechanisms will undoubtedly lead to the development of more efficient and selective chemical transformations. The self-validating nature of these systems, where the substituent's properties logically predict the reaction outcome, makes them a powerful and reliable platform for innovation in chemical synthesis.

References

-

Hahn, F. E., & Seidel, W. W. (n.d.). Synthesis and Coordination Chemistry of ortho-Functionalized Dimercaptobenzene: Building Blocks for Tripodal Hexathiol Ligands. Scilit. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

-

Stanton, G. R., et al. (2012). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Semantic Scholar. [Link]

-

Fairlamb, I. J. S., & Perutz, R. N., et al. (2018). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. PMC - NIH. [Link]

-

Various Authors. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. NIH. [Link]

-

Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

-

Stanton, G. R., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]

-

Leah4sci. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

Stanton, G. R. (2014). Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. ScholarlyCommons. [Link]

-

Reusch, W. (2020). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

-

Various Authors. (2017). How do we compare the strengths of different ortho-para directors?. Quora. [Link]

-

Various Authors. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Various Authors. (n.d.). Pd(II)‐Catalyzed ortho‐hydroxylation of benzyl amine derivative. ResearchGate. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Various Authors. (n.d.). Ortho Effect in Dissociation of Substituted N-Phenylbenzenesulfonamides. ResearchGate. [Link]

-

Various Authors. (n.d.). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. RSC Publishing. [Link]

-

Various Authors. (n.d.). Palladium, rhodium and platinum complexes of ortho-xylyl-linked bis- N-heterocyclic carbenes: Synthesis, structure and catalytic activity. ResearchGate. [Link]

-

Swarthmore College. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. [Link]

-

Various Authors. (n.d.). Reaction of 4‐methoxybenzene‐1,2‐diamine with ethylene glycol. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine. [Link]

-

Various Authors. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. PMC - NIH. [Link]

-

Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

-

Various Authors. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

-

Hollingsworth, C. A., et al. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzene-1,2-diamine: A Comprehensive Overview. [Link]

-

Various Authors. (2025). Alternative product of the cyclization of ortho-[O-(4-nitrobenzyl)]-substituted N-phenylquinone imine: structure and quantum chemical studies of the mechanism of formation. Bohrium. [Link]

-

Various Authors. (2018). Electronic and steric effects of substituents in 1,3-diphenylprop-2-yn-1-one during its reaction with Ru 3 (CO) 12. ResearchGate. [Link]

-

Various Authors. (2013). Recent Progress in the Coordination Chemistry of Verdazyl Radicals. [Link]

Sources

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. public.websites.umich.edu [public.websites.umich.edu]